Xopenex HFA

Catalog No.
S636394
CAS No.
661464-94-4
M.F
C30H48N2O12
M. Wt
628.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xopenex HFA

CAS Number

661464-94-4

Product Name

Xopenex HFA

IUPAC Name

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;(2R,3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C30H48N2O12

Molecular Weight

628.7 g/mol

InChI

InChI=1S/C13H21NO3.C4H6O6/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;5-1(3(7)8)2(6)4(9)10/h4-6,12,14-17H,7-8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t12-;1-,2-/m01/s1

InChI Key

VNVNZKCCDVFGAP-FPDJQMMJSA-N

SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Xopenex HFA is a brand name for the medication levalbuterol tartrate, a bronchodilator used to treat or prevent bronchospasm (wheezing and shortness of breath) caused by reversible obstructive airway disease (ROAD), such as asthma and chronic obstructive pulmonary disease (COPD) []. Levalbuterol is the R-isomer of albuterol, a commonly used bronchodilator []. While albuterol is a racemic mixture containing both R and S isomers, levalbuterol is the more potent and longer-acting isomer, leading to its development as a separate medication [].


Molecular Structure Analysis

  • Levalbuterol: The R-isomer of albuterol, containing a catechol ring (benzene with two hydroxyl groups), a saturated side chain with an amine group, and a hydroxyl group on the beta-carbon [].
  • Tartaric acid: A white, crystalline organic acid with two hydroxyl groups and two carboxylic acid groups [].

The presence of the catechol ring and amine group in levalbuterol are crucial for its bronchodilatory effect (discussed later) [].


Chemical Reactions Analysis

The specific synthesis of levalbuterol is a proprietary process, but the general reaction scheme for this class of compounds involves the condensation of an aromatic aldehyde with a primary amine, followed by further functionalization steps [].

Levalbuterol undergoes a typical acid-base reaction with tartaric acid to form the levalbuterol tartrate salt.


Physical And Chemical Properties Analysis

  • Levalbuterol:
    • Melting point: 62-66 °C []
    • Boiling point: Decomposes []
    • Solubility: Slightly soluble in water, freely soluble in alcohol []
  • Levalbuterol Tartrate:
    • Melting point: 179-183 °C []
    • Solubility: Freely soluble in water []

Levalbuterol acts as a selective beta2-adrenergic receptor agonist. When inhaled, it binds to beta2-adrenergic receptors in the smooth muscle cells lining the airways. This binding triggers a cascade of events that leads to relaxation of the smooth muscle, resulting in bronchodilation (widening of the airways) and improved airflow [].

Mechanism of Action:

Xopenex HFA, also known as levalbuterol tartrate, belongs to a class of medications called beta2-adrenergic agonists. These medications work by relaxing the smooth muscles in the airways of the lungs, leading to bronchodilation (widening of the airways). This can improve airflow and ease symptoms of asthma and chronic obstructive pulmonary disease (COPD) such as wheezing, shortness of breath, and chest tightness.

Clinical Trials for Bronchodilation:

Several clinical trials have evaluated the efficacy of Xopenex HFA in improving lung function and relieving symptoms in patients with asthma and COPD. These studies typically compare Xopenex HFA to a placebo or another bronchodilator medication.

  • Adults and Adolescents: Studies in adults and adolescents with asthma or COPD have shown that Xopenex HFA is effective in improving lung function as measured by FEV1 (forced expiratory volume in one second) compared to placebo. However, the studies did not show a significant difference in patient-reported outcomes like asthma symptom scores or quality of life compared to placebo [].
  • Children: One small study in children with asthma suggests that Xopenex HFA may be effective in improving lung function, but further research is needed to confirm these findings [].

Other Research Areas:

While the primary focus of Xopenex HFA research has been on its bronchodilating effects, there is ongoing research exploring its potential applications in other areas:

  • Exercise-induced bronchospasm (EIB): Some studies suggest that Xopenex HFA may be effective in preventing EIB, a condition where exercise triggers bronchospasm [].
  • Long-term safety: Studies have shown that Xopenex HFA is well tolerated and does not lead to deterioration of lung function with regular use for up to 52 weeks [].

UNII

ADS4I3E22M

Wikipedia

Levalbuterol tartrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types